molecular formula C14H15P B091435 Di-p-tolylphosphine CAS No. 1017-60-3

Di-p-tolylphosphine

Cat. No.: B091435
CAS No.: 1017-60-3
M. Wt: 214.24 g/mol
InChI Key: RRSCGNXXNRAXJC-UHFFFAOYSA-N
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Description

Di-p-tolylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two p-tolyl groups attached to a central phosphorus atom. This compound is widely used in organic synthesis and as a ligand in coordination chemistry due to its ability to stabilize metal complexes.

Scientific Research Applications

Di-p-tolylphosphine is utilized in various scientific research applications:

    Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

While specific future directions for Di-p-tolylphosphine were not found in the retrieved sources, it is clear that this compound plays a significant role in various chemical reactions, particularly in the synthesis of new complexes . Therefore, it is likely that future research will continue to explore its potential uses in various chemical reactions and syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction can be represented as follows: [ \text{3 C}{7}\text{H}{7}\text{MgBr} + \text{PCl}{3} \rightarrow \text{(C}{7}\text{H}{7}\text{)}{2}\text{PCl} + \text{2 MgBrCl} ] [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PCl} + \text{H}{2}\text{O} \rightarrow \text{(C}{7}\text{H}{7}\text{)}_{2}\text{PH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process typically involves the use of p-tolyl chloride and a phosphorus source under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PH} + \text{H}{2}\text{O}{2} \rightarrow \text{(C}{7}\text{H}{7}\text{)}{2}\text{P(O)H} + \text{H}_{2}\text{O} ]

  • Substitution: It can participate in substitution reactions where the p-tolyl groups are replaced by other functional groups. For example, reaction with halogens can produce halogenated derivatives. [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PH} + \text{Cl}{2} \rightarrow \text{(C}{7}\text{H}{7}\text{)}_{2}\text{PCl} + \text{HCl} ]

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Halogenating Agents: Chlorine, bromine.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used organophosphorus compound with three phenyl groups attached to phosphorus.

    Tri-p-tolylphosphine: Similar to di-p-tolylphosphine but with three p-tolyl groups.

    Diphenyl-p-tolylphosphine: Contains two phenyl groups and one p-tolyl group.

Uniqueness of this compound: this compound is unique due to its specific electronic and steric properties imparted by the p-tolyl groups. These properties make it particularly effective in stabilizing certain metal complexes and enhancing their catalytic activity. Its balance of steric bulk and electronic donation distinguishes it from other phosphines, making it a valuable ligand in various chemical processes.

Properties

IUPAC Name

bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCGNXXNRAXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)PC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400514
Record name Di-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-60-3
Record name Di-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of di-p-tolylphosphine oxide in palladium-catalyzed cross-coupling reactions?

A1: this compound oxide acts as a reagent in palladium-catalyzed Hirao cross-coupling reactions. [] Research suggests that while bulkier phosphine oxides, like di(1-adamantyl)phosphine oxide, can serve as preligands for palladium, less bulky this compound oxide functions as the substrate in these reactions. This implies that the steric properties of the phosphine oxide significantly impact its role in the catalytic cycle. []

Q2: Can you describe a specific application of a reaction utilizing this compound oxide?

A2: One study demonstrated the utility of this compound oxide in the synthesis of a host material for organic light-emitting diodes (OLEDs). [] In this case, a palladium precatalyst, stabilized by this compound oxide, facilitated the formation of carbon-phosphorus bonds, ultimately leading to the desired OLED host material.

Q3: Is this compound oxide used in any other synthetic applications?

A3: Beyond its role in palladium-catalyzed reactions, this compound oxide is a key building block in the synthesis of new lipophilic extractants. [] These extractants, bisphosphorylated amines, are designed for the liquid extraction of metal ions. [] The synthesis involves a two-step, one-pot procedure using this compound oxide, formaldehyde, and the corresponding amine.

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